molecular formula C10H11NO3 B2746205 4-Methyl-3,4-dihydro-2h-benzo[1,4]oxazine-8-carboxylic acid CAS No. 134372-61-5

4-Methyl-3,4-dihydro-2h-benzo[1,4]oxazine-8-carboxylic acid

Cat. No.: B2746205
CAS No.: 134372-61-5
M. Wt: 193.202
InChI Key: LOMBTNSVSZTUDK-UHFFFAOYSA-N
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Description

4-Methyl-3,4-dihydro-2H-benzo[1,4]oxazine-8-carboxylic acid is a heterocyclic compound belonging to the oxazine family This compound is characterized by a benzene ring fused to an oxazine ring, with a carboxylic acid group at the 8th position and a methyl group at the 4th position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-3,4-dihydro-2H-benzo[1,4]oxazine-8-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-methyl-4-aminophenol with ethyl cyanoacetate in the presence of acetic acid and glacial acetic acid at elevated temperatures (80-85°C) for several hours. The resulting product is then purified through recrystallization.

Industrial Production Methods

In industrial settings, the production of this compound may involve high-throughput mechanochemical synthesis. This method allows for the parallel synthesis of multiple samples, enhancing efficiency and yield. The process involves a one-pot three-component reaction using a multiposition jar milling system .

Chemical Reactions Analysis

Types of Reactions

4-Methyl-3,4-dihydro-2H-benzo[1,4]oxazine-8-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxazine ring to a more saturated form.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups onto the benzene ring.

Scientific Research Applications

4-Methyl-3,4-dihydro-2H-benzo[1,4]oxazine-8-carboxylic acid has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and polymers.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research explores its use in drug development, particularly for its anticancer and antiviral activities.

    Industry: It is used in the production of polymers and other materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-7-carboxylic acid
  • 7-Methoxy-3,4-dihydro-2H-benzo[b][1,4]oxazine
  • 6-Chloro-4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylic acid

Uniqueness

4-Methyl-3,4-dihydro-2H-benzo[1,4]oxazine-8-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

4-methyl-2,3-dihydro-1,4-benzoxazine-8-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO3/c1-11-5-6-14-9-7(10(12)13)3-2-4-8(9)11/h2-4H,5-6H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOMBTNSVSZTUDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCOC2=C(C=CC=C21)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

134372-61-5
Record name 4-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine-8-carboxylic acid
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